molecular formula C17H24ClN3O2 B13575931 rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans

rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans

Cat. No.: B13575931
M. Wt: 337.8 g/mol
InChI Key: KHBZQEGSNSABKU-LDXVYITESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride is a chemical compound with the molecular formula C17H24ClN3O2 and a molecular weight of 337.8. This compound is notable for its unique structure, which includes a cyclopropylpyrrolidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride include:

  • rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride
  • rac-(3R,4S)-4-azidooxan-3-amine hydrochloride

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride lies in its cyclopropylpyrrolidine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[2-[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl]-4-methylbenzamide;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c1-11-2-4-13(5-3-11)17(22)19-8-16(21)20-9-14(12-6-7-12)15(18)10-20;/h2-5,12,14-15H,6-10,18H2,1H3,(H,19,22);1H/t14-,15+;/m0./s1

InChI Key

KHBZQEGSNSABKU-LDXVYITESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2C[C@H]([C@@H](C2)N)C3CC3.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CC(C(C2)N)C3CC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.